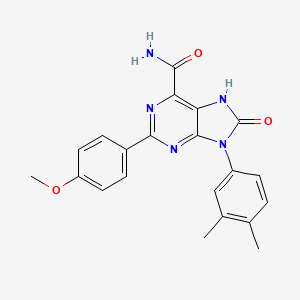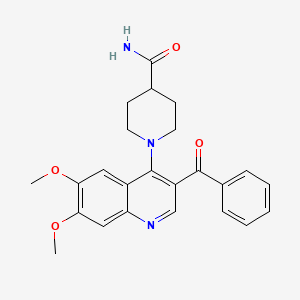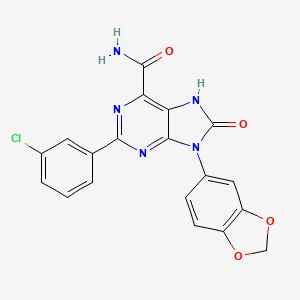![molecular formula C19H15ClN2O2S B6510469 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902942-06-7](/img/structure/B6510469.png)
7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the class of compounds known as chromenopyrimidines. This compound has been studied extensively for its potential applications in medicinal chemistry and biological research.
Scientific Research Applications
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been studied extensively for its potential applications in medicinal chemistry and biological research. It has been used as a starting material for the synthesis of various biologically active compounds, including antifungal agents and inhibitors of protein tyrosine phosphatases. It has also been used as a starting material for the synthesis of inhibitors of histone deacetylases, which are involved in the regulation of gene expression. In addition, it has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.
Mechanism of Action
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been shown to interact with various proteins and enzymes, leading to a variety of biological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. One limitation is that it is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving 7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to investigate its potential applications in the treatment of diabetes and other diseases. Finally, further research could be conducted to investigate its potential applications in the synthesis of other biologically active compounds.
Synthesis Methods
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be synthesized by a variety of methods, including the use of a Grignard reaction, a Suzuki coupling reaction, and a Buchwald-Hartwig reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone in the presence of a base to form the desired product. In the Suzuki coupling reaction, an organoboron compound is reacted with an organohalide to form the desired product. In the Buchwald-Hartwig reaction, an organoboron compound is reacted with an organohalide in the presence of a base to form the desired product.
properties
IUPAC Name |
7-chloro-2-(2-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-16-6-4-3-5-13(16)17-21-18-14(19(25)22-17)10-11-9-12(20)7-8-15(11)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOZYWXDTGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510388.png)
![N-(4-methylcyclohexyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510402.png)
![4-(2-methylpropyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510404.png)
![N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510407.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510415.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510421.png)
![N-cycloheptyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510440.png)
![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)




![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)
